Acetamide, 2-(2-thiazol-5-ylbenzoimidazol-1-yl)-N-(p-tolyl)-
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Overview
Description
N-(4-METHYLPHENYL)-2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYLPHENYL)-2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodiazole Core: Starting with a suitable aromatic amine, the benzodiazole core can be synthesized through cyclization reactions.
Thiazole Ring Introduction: The thiazole ring can be introduced via condensation reactions with appropriate thioamide precursors.
Acetamide Formation: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHYLPHENYL)-2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the acetamide group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with biological targets.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-METHYLPHENYL)-2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds with similar benzodiazole cores.
Thiazole Derivatives: Compounds containing thiazole rings.
Acetamide Derivatives: Compounds with acetamide functional groups.
Uniqueness
N-(4-METHYLPHENYL)-2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE is unique due to its specific combination of functional groups and rings, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C19H16N4OS |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-[2-(1,3-thiazol-5-yl)benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C19H16N4OS/c1-13-6-8-14(9-7-13)21-18(24)11-23-16-5-3-2-4-15(16)22-19(23)17-10-20-12-25-17/h2-10,12H,11H2,1H3,(H,21,24) |
InChI Key |
FQAAWYMYMJXHBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2C4=CN=CS4 |
Origin of Product |
United States |
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